Fmoc-5-hydroxy-DL-tryptophan
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Overview
Description
Fmoc-5-hydroxy-DL-tryptophan: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-DL-tryptophan. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is primarily used as a building block for the synthesis of peptides and proteins . The specific targets of this compound are largely dependent on the peptides or proteins that it helps to form.
Mode of Action
The mode of action of this compound is through its incorporation into peptides and proteins during synthesis . The abbreviation Fmoc stands for fluorenylmethoxycarbonyl, which is a protecting group used in peptide synthesis to prevent unwanted reactions . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and function. As a building block for peptides and proteins, this compound can influence a wide range of biochemical pathways depending on the specific proteins it helps to form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-hydroxy-DL-tryptophan typically involves the protection of the amino group of 5-hydroxy-DL-tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient coupling of amino acids and the removal of excess reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-hydroxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the Fmoc protecting group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deprotected amino acids or modified Fmoc derivatives.
Substitution: Substituted tryptophan derivatives with various functional groups.
Scientific Research Applications
Chemistry: Fmoc-5-hydroxy-DL-tryptophan is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection of the amino group, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: The compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.
Industry: this compound is employed in the production of specialty chemicals, pharmaceuticals, and biotechnological products. It is also used in the development of new materials with unique properties.
Comparison with Similar Compounds
- Fmoc-tryptophan
- Fmoc-5-hydroxy-L-tryptophan
- Fmoc-5-bromo-DL-tryptophan
- Fmoc-3,4-dehydro-L-proline
Uniqueness: Fmoc-5-hydroxy-DL-tryptophan is unique due to the presence of the hydroxyl group on the indole ring, which provides additional sites for chemical modification. This makes it a valuable building block for the synthesis of peptides with specific functional properties. The Fmoc group also allows for the selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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